molecular formula C11H12N2O2S B2930600 3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1341305-75-6

3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2930600
CAS No.: 1341305-75-6
M. Wt: 236.29
InChI Key: NQAKZUKSXORMKJ-UHFFFAOYSA-N
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Description

3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that features both thiazole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of a thiazole derivative with a pyrrole derivative under specific conditions. One common method involves the use of a Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrole rings .

Scientific Research Applications

3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as DNA and proteins. The thiazole ring can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione apart is its combined thiazole and pyrrole moieties, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-6-4-9(14)13(11(6)15)8(3)10-12-7(2)5-16-10/h4-5,8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAKZUKSXORMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)C(C)C2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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